![molecular formula C31H29NO9S4 B407137 2',3',4,5-TETRAMETHYL 5',5',8',9'-TETRAMETHYL-6'-(THIOPHENE-2-CARBONYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B407137.png)
2',3',4,5-TETRAMETHYL 5',5',8',9'-TETRAMETHYL-6'-(THIOPHENE-2-CARBONYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-thienylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-thienylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the thienylcarbonyl group and the formation of the spiro[1,3-dithiole-2,1’-thiopyrano] ring system. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential for large-scale production.
化学反応の分析
Types of Reactions
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-thienylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Functional groups within the compound can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could produce a variety of functionalized compounds.
科学的研究の応用
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-thienylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.
作用機序
The mechanism of action of Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-thienylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 3,5,5,9-Tetramethyl-4a,5,6,7,8,9-hexahydro-2H-benzo 7annulene : Another complex organic compound with multiple rings and methyl groups .
Benzene, 1,2,3,5-tetramethyl-: A simpler aromatic compound with four methyl groups attached to a benzene ring.
Uniqueness
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-thienylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its intricate structure, which includes a spiro[1,3-dithiole-2,1’-thiopyrano] ring system and multiple functional groups
特性
分子式 |
C31H29NO9S4 |
|---|---|
分子量 |
687.8g/mol |
IUPAC名 |
tetramethyl 5',5',8',9'-tetramethyl-6'-(thiophene-2-carbonyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C31H29NO9S4/c1-14-12-16-17(13-15(14)2)32(25(33)18-10-9-11-42-18)30(3,4)24-19(16)31(20(26(34)38-5)21(43-24)27(35)39-6)44-22(28(36)40-7)23(45-31)29(37)41-8/h9-13H,1-8H3 |
InChIキー |
FISHBWXHGPXXIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=CS5 |
正規SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


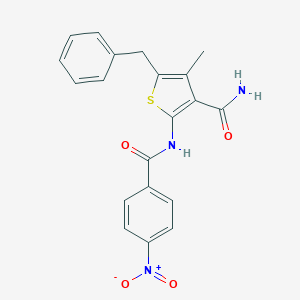

![3-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B407060.png)

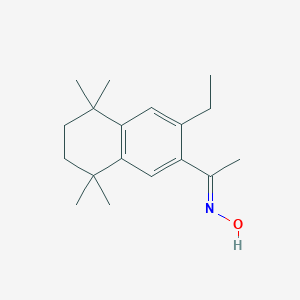
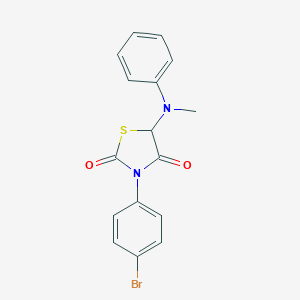
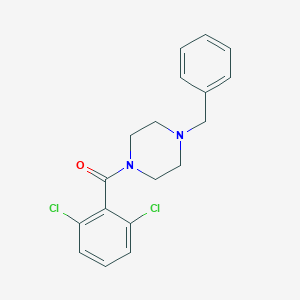
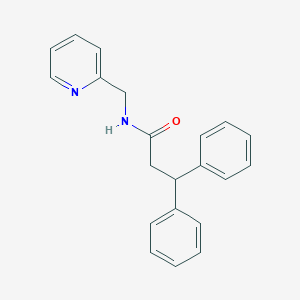
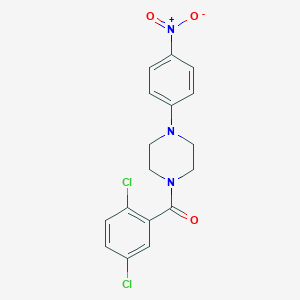
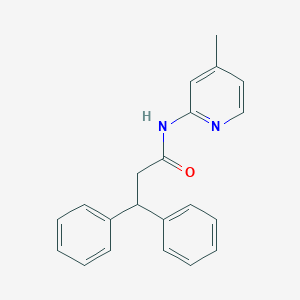
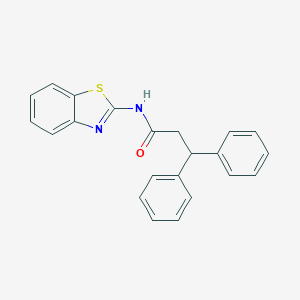
![1-(4-Fluorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B407073.png)

![Methyl 3-[(4-benzylpiperidin-1-yl)carbonyl]-5-nitrobenzoate](/img/structure/B407075.png)
